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molecular formula C9H8BrN B159833 6-Bromo-1-methyl-1H-indole CAS No. 125872-95-9

6-Bromo-1-methyl-1H-indole

Cat. No. B159833
M. Wt: 210.07 g/mol
InChI Key: PXHJDPPKNUGKPM-UHFFFAOYSA-N
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Patent
US06306852B1

Procedure details

Sodium hydride (4.10 g of a 60% dispersion in paraffin wax) was added to a stirred solution of 6-bromoindole (10 g, 51.3 mmol) in tetrahydrofuran (100 ml) at 0° C. under a nitrogen atmosphere. After 1 hour iodomethane (6.38 ml. 102.6 mmol) was added and the cooling bath removed. After 12 hours methanol was added dropwise until effervescence ceased and then the solvent was removed in vacuo. The thick residue was diluted with dichloromethane and washed first with water then with brine. The organic layer was dried (magnesium sulphate) and concentrated in vacuo to give a dark yellow oil. Filtration through a plug of silica with 90% hexane/10% ethyl acetate as eluant gave the subtitle compound as a pale yellow oil (10.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.I[CH3:14]>O1CCCC1>[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH3:14])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.38 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath removed
ADDITION
Type
ADDITION
Details
After 12 hours methanol was added dropwise until effervescence
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The thick residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark yellow oil
FILTRATION
Type
FILTRATION
Details
Filtration through a plug of silica with 90% hexane/10% ethyl acetate as eluant

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=CN(C2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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